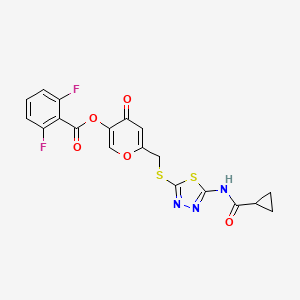

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate” is a complex organic molecule that features multiple functional groups, including a thiadiazole ring, a pyranone ring, and a difluorobenzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and rings. A possible synthetic route could include:

Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

Attachment of the Cyclopropanecarboxamido Group: This step may involve the reaction of the thiadiazole intermediate with cyclopropanecarboxylic acid or its derivatives using coupling reagents like EDCI or DCC.

Formation of the Pyranone Ring: This could be synthesized via a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.

Thioether Formation: The thiadiazole and pyranone intermediates can be linked through a thioether bond using thiol-ene click chemistry or nucleophilic substitution.

Esterification with Difluorobenzoic Acid: The final step involves esterification of the hydroxyl group on the pyranone ring with 2,6-difluorobenzoic acid using acid chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyranone ring can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: The difluorobenzoate ester can undergo nucleophilic substitution reactions, especially at the fluorine atoms.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted benzoates

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound’s unique structure may allow it to act as a ligand in metal-catalyzed reactions.

Material Science: Potential use in the development of novel polymers or as a building block for supramolecular assemblies.

Biology

Drug Development: The compound’s structural complexity suggests potential as a lead compound in drug discovery, particularly for targeting enzymes or receptors.

Medicine

Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial properties, which could be explored further.

Anti-inflammatory Agents: The compound may exhibit anti-inflammatory activity due to its structural similarity to known anti-inflammatory agents.

Industry

Agrochemicals: Potential use as a pesticide or herbicide due to its complex structure and functional groups.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiadiazole ring could inhibit enzyme activity by binding to the active site, while the difluorobenzoate ester may enhance cell membrane permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: Shares the thiadiazole ring and cyclopropanecarboxamido group.

4-Oxo-4H-pyran-3-yl Benzoates: Similar pyranone and benzoate structures.

Difluorobenzoates: Compounds with difluorobenzoate esters.

Uniqueness

The uniqueness of “6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate” lies in its combination of multiple functional groups and rings, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.

Activité Biologique

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a novel chemical entity that has garnered attention for its potential biological activities. This compound combines various pharmacologically relevant moieties, including thiadiazole and pyran derivatives, which are known for their diverse biological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F2N4O3S with a molecular weight of approximately 426.42 g/mol. The structural components include:

- Thiadiazole ring : Known for its antibacterial and antifungal properties.

- Pyran ring : Associated with various biological activities including anti-inflammatory and anticancer effects.

- Difluorobenzoate group : Enhances lipophilicity and may improve bioavailability.

Synthesis

The synthesis of the compound involves multi-step organic reactions, typically starting from readily available precursors. The key steps include:

- Formation of the thiadiazole ring : Using cyclopropanecarboxylic acid derivatives.

- Thioether formation : Reaction with thiol compounds to introduce sulfur functionalities.

- Pyran synthesis : Utilizing known methodologies to construct the pyran core.

- Final esterification : Attaching the difluorobenzoate moiety to complete the structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiadiazole and pyran rings exhibit significant antimicrobial properties. In vitro assays showed that This compound displayed:

- Bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentrations (MICs) were determined to be in the range of 10–50 µg/mL, indicating moderate to strong activity.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

-

Acetylcholinesterase (AChE) Inhibition :

- The compound showed promising results with an IC50 value of approximately 25 µM, suggesting potential in treating neurodegenerative diseases like Alzheimer's.

-

Urease Inhibition :

- It exhibited strong urease inhibitory activity with an IC50 value of 15 µM, which could be beneficial in managing conditions like kidney stones.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the compound was tested against various bacterial strains. Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation by up to 70% in Pseudomonas aeruginosa, a common pathogen associated with chronic infections.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a rat model of Alzheimer's disease. Behavioral tests showed improved memory retention and reduced amyloid plaque accumulation in treated groups compared to controls.

Propriétés

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O5S2/c20-11-2-1-3-12(21)15(11)17(27)29-14-7-28-10(6-13(14)25)8-30-19-24-23-18(31-19)22-16(26)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEPSMMNLLNCIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.